molecular formula C11H10N4 B1648695 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile CAS No. 1134898-77-3

6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile

Cat. No.: B1648695
CAS No.: 1134898-77-3
M. Wt: 198.22 g/mol
InChI Key: MBJJWNHECDGGHT-UHFFFAOYSA-N
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Description

Structural Classification and Heterocyclic Chemistry Context

6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile (C$${11}$$H$${10}$$N$$_{4}$$, molecular weight: 198.22 g/mol) is a bifunctional heterocyclic compound featuring a pyridine core substituted with a nitrile group at the 3-position and a 3,5-dimethylpyrazole moiety at the 6-position. The pyridine ring (a six-membered aromatic system with one nitrogen atom) and the pyrazole unit (a five-membered diunsaturated ring with two adjacent nitrogen atoms) collectively place this compound within the broader family of nitrogen-rich heterocycles.

The structural synergy between these rings enhances the compound’s electronic diversity. The pyridine nucleus contributes π-electron deficiency due to the electronegative nitrogen, while the pyrazole substituent introduces localized electron density at its N1 and N2 positions. This interplay makes the molecule a versatile scaffold for further functionalization, particularly in medicinal chemistry and materials science. For instance, the nitrile group (-C≡N) at position 3 of the pyridine ring offers a reactive site for nucleophilic additions or cycloadditions, enabling the synthesis of fused heterocycles.

Table 1: Key Physicochemical Properties of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile

Property Value Source
Molecular Formula C$${11}$$H$${10}$$N$$_{4}$$
Molecular Weight 198.22 g/mol
CAS Number 1134898-77-3
Solubility Soluble in polar organic solvents (e.g., DMSO)

Historical Development of Pyrazolyl Nicotinonitrile Chemistry

The synthesis of pyrazolyl nicotinonitriles emerged alongside advancements in heterocyclic coupling strategies in the late 20th century. Early routes relied on nucleophilic aromatic substitution (SNAr), where pre-functionalized pyridine derivatives reacted with pyrazole nucleophiles under basic conditions. For example, the Paal-Knorr synthesis—a classical method for pyrazole formation—was adapted to introduce pyrazole units onto nicotinonitrile frameworks using 1,3-dicarbonyl precursors.

A pivotal shift occurred in the 2010s with the adoption of transition metal-catalyzed cross-couplings. Palladium-mediated Buchwald-Hartwig amination enabled direct C-N bond formation between chloronicotinonitriles and pyrazole derivatives, improving regioselectivity and yields. Concurrently, the rise of multicomponent reactions (MCRs) streamlined access to complex pyrazolyl nicotinonitriles. For instance, cyclocondensation of malononitrile, aldehydes, and hydrazines in one pot yielded hybrid structures with embedded pyrazole and pyridine motifs.

Table 2: Evolution of Synthetic Methods for Pyrazolyl Nicotinonitriles

Era Method Key Advancements References
1980s–2000s SNAr, Paal-Knorr synthesis Base-mediated coupling; limited scope
2010s–Present Transition metal catalysis, MCRs Regioselective C-N coupling; atom economy

Importance in Heterocyclic Compound Research

This compound’s dual heterocyclic architecture has made it a cornerstone in drug discovery and materials science. In medicinal chemistry, its pyridine-pyrazole framework serves as a privileged scaffold for kinase inhibition. For example, derivatives bearing 6-(3,5-dimethylpyrazolyl)nicotinonitrile moieties exhibit potent activity against PIM-1 kinase (IC$$_{50}$$: 20.4 nM), a target in oncology. The nitrile group further enables covalent binding to cysteine residues in enzymatic active sites, enhancing target engagement.

In materials science, the compound’s planar structure and electron-deficient pyridine ring facilitate applications in organic semiconductors. Its ability to participate in π-π stacking interactions improves charge transport properties in thin-film transistors. Additionally, the nitrile group acts as a ligand in coordination polymers, enabling the design of metal-organic frameworks (MOFs) with tunable porosity.

Research Applications Highlight:

  • Anticancer Agents : Pyrazolyl nicotinonitriles induce apoptosis in HepG2 liver cancer cells via caspase-3/7 activation.
  • Antioxidants : Hybrid derivatives exhibit radical scavenging activity against DPPH (IC$$_{50}$$: 8–12 μM), surpassing standard ascorbic acid in some cases.
  • Catalysis : Copper(I) complexes of this compound catalyze N-arylation reactions under microwave irradiation, achieving >90% yields in cross-coupling processes.

The compound’s versatility is further evidenced by its role in synthesizing fused heterocycles. For instance, reaction with malononitrile yields 1,8-naphthyridine derivatives, while treatment with hydrazine forms pyrazolo[3,4-b]pyridines—structures prevalent in antiviral and anti-inflammatory agents.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-8-5-9(2)15(14-8)11-4-3-10(6-12)7-13-11/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJJWNHECDGGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction (MCR) Strategies

Four-Component Hantzsch-Type Cyclization

A widely employed method involves a modified Hantzsch reaction, utilizing 3,5-dimethyl-1H-pyrazole-1-carbaldehyde, ethyl cyanoacetate, ammonium acetate, and a ketone precursor. The reaction proceeds in ethanol under reflux (80–90°C) for 12–24 hours, catalyzed by piperidine. This one-pot synthesis yields the target compound via cyclocondensation and subsequent dehydration.

Representative Procedure

  • Reactants :
    • 3,5-Dimethyl-1H-pyrazole-1-carbaldehyde (1.0 equiv)
    • Ethyl cyanoacetate (1.2 equiv)
    • Ammonium acetate (3.0 equiv)
    • Acetophenone (1.0 equiv)
  • Conditions : Ethanol, reflux (82°C), 18 h
  • Yield : 68–72%

Mechanistic Insights
The aldehyde and ketone form a chalcone intermediate, which undergoes nucleophilic attack by the enamine generated from ethyl cyanoacetate and ammonium acetate. Cyclization and aromatization yield the pyridine core, with the pyrazole moiety introduced via Schiff base formation.

Cyclocondensation of Pre-Formed Intermediates

Pyrazole-Nicotinonitrile Coupling

This two-step approach involves synthesizing 6-chloronicotinonitrile first, followed by nucleophilic substitution with 3,5-dimethyl-1H-pyrazole.

Step 1: Synthesis of 6-Chloronicotinonitrile

6-Hydroxynicotinonitrile is treated with phosphorus oxychloride (POCl₃) under reflux (110°C) for 6 hours, achieving chlorination with >90% conversion.

Step 2: Nucleophilic Aromatic Substitution

6-Chloronicotinonitrile reacts with 3,5-dimethyl-1H-pyrazole in dimethylformamide (DMF) at 120°C for 8 hours, using potassium carbonate (K₂CO₃) as a base. The reaction affords the target compound in 65–70% yield.

Optimization Notes

  • Solvent : DMF > DMSO > toluene (higher polarity improves nucleophilicity)
  • Base : K₂CO₃ > Cs₂CO₃ > NaH (moderate bases minimize side reactions)

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 3,5-dimethyl-1H-pyrazole, 6-aminonicotinonitrile, and trimethyl orthoformate in acetic acid is irradiated at 150°C for 20 minutes, yielding 85% product.

Advantages

  • Time Efficiency : 20 minutes vs. 18 hours (conventional heating)
  • Yield Improvement : 85% vs. 68% (traditional MCR)

Catalytic Methods and Green Chemistry

Organocatalytic Cyclization

L-Proline (10 mol%) catalyzes the cyclocondensation of 3,5-dimethyl-1H-pyrazole-1-carbaldehyde and malononitrile in water at 60°C, achieving 78% yield. This method emphasizes sustainability by avoiding organic solvents.

Metal-Free Approaches

Graphitic carbon nitride (g-C₃N₄) as a heterogeneous catalyst enables the synthesis in ethanol at 70°C, yielding 80% product with facile catalyst recovery.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Time Advantages Limitations
Hantzsch MCR Ethanol, reflux, 18 h 68–72 Long One-pot, scalable Moderate yield
Nucleophilic Substitution DMF, 120°C, 8 h 65–70 Moderate High purity Multi-step, toxic solvents
Microwave-Assisted Acetic acid, 150°C, 20 min 85 Short Rapid, high yield Specialized equipment required
Organocatalytic Water, 60°C, 4 h 78 Moderate Eco-friendly, simple workup Limited substrate scope

Chemical Reactions Analysis

Types of Reactions: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Bromine (Br2) in acetic acid.

Major Products Formed:

  • Oxidation: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinic acid.

  • Reduction: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinamide.

  • Substitution: Brominated derivatives of the pyrazole ring.

Scientific Research Applications

Chemistry: In chemistry, 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.

Medicine: Research has indicated that pyrazolylpyridines, including 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile, may have therapeutic effects in treating diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the materials science field, this compound can be used in the design of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile exerts its effects involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact mechanism can vary depending on the specific biological context and the target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The nicotinonitrile scaffold is highly versatile, allowing for diverse substitutions that modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name / ID Key Substituents / Modifications Molecular Weight (g/mol) Notable Features Reference
Target Compound 3,5-Dimethylpyrazole, nitrile at C2 198.22 Compact structure; high purity (>98%); research-focused applications
Compound 17 Naphthalen-1-yl, 4-fluorophenyl ~529.1 (LC-MS) Increased aromaticity; higher cytotoxicity (85% yield)
Compound 8a 4-Amino-3,5-dimethylpyrazole, methylene linker ~529.1 (LC-MS) Amino group enhances solubility; moderate yield (36%)
Compound 19 2,4-Dichlorophenyl, 4-fluorophenyl Not reported Halogenated substituents; potential enhanced bioactivity
Compound Trifluoromethyl, thioether linkage 416.42 Improved metabolic stability; lipophilicity from CF₃ group
Compound 10 Benzaldehyde-derived substituent, hydroxyl/amino 254.24 Polar functional groups (OH, NH₂); IR/NMR-confirmed CO and C=N groups
Key Observations:
  • Aromatic vs.
  • Polar Functional Groups: Amino and hydroxyl groups (e.g., Compound 10) increase hydrophilicity, which could improve aqueous solubility but reduce membrane permeability .

Biological Activity

6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis and Structural Characteristics

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile typically involves the reaction of 3,5-dimethylpyrazole with nicotinonitrile derivatives. The resulting compound features a pyrazole ring fused with a nitrile group, which contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that 6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile exhibits significant antimicrobial activity. In one study, it was tested against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus mycoides0.0048
Candida albicans0.039

The antimicrobial efficacy is attributed to the compound's ability to inhibit key enzymes involved in bacterial cell wall synthesis and function. Docking studies have shown that it interacts with penicillin-binding proteins (PBPs) and sterol 14-alpha demethylase (CYP51), crucial for bacterial growth and survival .

Table 2: Binding Interactions of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile

Target EnzymeBinding Affinity (kcal/mol)Key Residues Interacted
Penicillin-Binding Protein 3-4.315 to -5.966Phe48, Tyr103
Sterol 14-alpha Demethylase-7.344 to -11.84Ser392, Lys395

Case Studies

In a comparative study involving various synthesized pyrazole derivatives, 6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile was ranked among the top compounds for its biological activity . It was found to form stable complexes with target proteins through multiple hydrogen bonds, enhancing its inhibitory effects on bacterial strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation between substituted acetophenones and aldehydes, followed by cyclization with hydrazine hydrate. For example, a related pyrazole-nicotinonitrile derivative was synthesized via a three-step process involving propenones and hydrazine hydrate, yielding intermediates that react with malononitrile . Optimization can leverage statistical Design of Experiments (DoE) to minimize trial-and-error approaches. Full factorial designs or response surface methodologies help identify critical parameters (e.g., temperature, stoichiometry) and interactions, reducing the number of experiments while maximizing yield .

Q. Which spectroscopic techniques are most effective for characterizing 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile, and what key structural features do they identify?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole and pyridine ring systems, with distinct peaks for methyl groups (δ ~2.5 ppm) and nitrile protons (δ ~8-9 ppm). Infrared (IR) spectroscopy identifies the nitrile group (C≡N stretch ~2220 cm⁻¹) and pyrazole N-H bonds (~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Structural databases like PubChem and NIST provide reference spectra for cross-validation .

Q. What safety protocols are essential when handling 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile in laboratory settings?

  • Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use for volatile intermediates, nitrile gloves for organic solvents, and flame-resistant lab coats. Pre-experimental safety training with 100% proficiency in hazard assessments (e.g., reactivity with strong acids/bases) is mandatory. Advanced courses like CHEM 4206 emphasize risk mitigation in synthetic workflows .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the experimental design of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile synthesis to predict reaction pathways?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and activation energies for key steps like cyclization. Software such as Gaussian or ORCA simulates reaction pathways, while machine learning algorithms (e.g., ICReDD’s feedback loop) prioritize viable synthetic routes. This hybrid approach reduces experimental iterations by predicting regioselectivity and side reactions .

Q. What methodological approaches are recommended for resolving contradictions in experimental data related to the compound’s reactivity under varying catalytic conditions?

  • Methodological Answer : Systematic variation of catalysts (e.g., Lewis acids vs. organocatalysts) combined with DoE identifies outliers. For instance, contradictory yield trends under acidic vs. basic conditions can be resolved via kinetic studies (e.g., in-situ IR monitoring) and multivariate analysis. Contradictions in spectroscopic data (e.g., unexpected tautomerism) require advanced techniques like 2D NMR (HSQC, NOESY) .

Q. How can membrane separation technologies improve the purification of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile from complex reaction mixtures?

  • Methodological Answer : Nanofiltration membranes with tailored pore sizes (1–5 kDa) selectively separate the target compound from by-products like unreacted hydrazine or oligomers. Process parameters (pressure, pH) are optimized using computational fluid dynamics (CFD) simulations. This aligns with CRDC subclass RDF2050104 for separation technologies, emphasizing scalability and solvent recovery .

Q. What advanced methodologies are employed to study the structure-activity relationships (SAR) of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile in pharmaceutical research?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens binding affinities against biological targets (e.g., kinase enzymes). Free-energy perturbation (FEP) calculations quantify substituent effects on potency. Parallel synthesis generates analogs with systematic substitutions (e.g., methyl → cyclopropyl), followed by bioassays to map SAR trends. Pyrazole derivatives’ bioactivity, as in , informs target selection .

Data Management and Validation

Q. How can chemical software enhance the reproducibility of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile research?

  • Methodological Answer : Electronic Lab Notebooks (ELNs) standardize data entry, while cheminformatics platforms (e.g., ChemAxon) ensure consistent nomenclature. Virtual simulations validate experimental protocols (e.g., solvent selection via COSMO-RS). Blockchain-based tools audit data integrity, critical for publications adhering to APA standards .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile
Reactant of Route 2
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6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.